molecular formula C13H15BrN4O3S2 B5256824 {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5256824
M. Wt: 419.3 g/mol
InChI Key: CMJZFJACVVRJHZ-UHFFFAOYSA-N
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Description

{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE: is a complex organic compound featuring a combination of bromothiophene, sulfonyl, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves multi-step organic reactions. The process begins with the bromination of thiophene to form 5-bromo-2-thiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The resulting compound is reacted with piperazine to form the piperazino derivative. Finally, the pyrazole moiety is introduced through a coupling reaction with 1-methyl-1H-pyrazole.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.

    Substitution: The bromine atom in the thiophene ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals or as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex. The piperazine and pyrazole groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE
  • {4-[(5-FLUORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Uniqueness: The presence of the bromine atom in {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE distinguishes it from its chloro and fluoro analogs, potentially altering its reactivity and binding properties. The bromine atom’s larger size and different electronic properties can lead to unique interactions with molecular targets, making this compound particularly valuable in research and development.

Properties

IUPAC Name

[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O3S2/c1-16-10(4-5-15-16)13(19)17-6-8-18(9-7-17)23(20,21)12-3-2-11(14)22-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJZFJACVVRJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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